molecular formula C14H24O6P2 B1265744 1,4-Bis(diethoxyphosphoryl)benzene CAS No. 21267-14-1

1,4-Bis(diethoxyphosphoryl)benzene

Cat. No. B1265744
CAS RN: 21267-14-1
M. Wt: 350.28 g/mol
InChI Key: KNUANRUJDWJWGY-UHFFFAOYSA-N
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Description

1,4-Bis(diethoxyphosphoryl)benzene, also known as DEPB, is an organophosphorus compound with a variety of applications in organic chemistry, biochemistry, and pharmacology. It is a white, crystalline solid with a molecular weight of 256.3 g/mol and a melting point of 50–51 °C. DEPB is a versatile reagent used in the synthesis of a variety of organic molecules, and has also been used in several biochemical and pharmacological studies. This article will provide an overview of the synthesis of DEPB, its scientific applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Materials Science: Liquid Crystal Displays

1,4-Bis(diethoxyphosphoryl)benzene: has been studied for its potential in the development of liquid crystal displays (LCDs) . Its derivatives are known to exhibit high optical anisotropy and dielectric anisotropy, which are crucial for the performance of LCDs. These properties contribute to the fast response, high contrast ratio, and low driving voltage of modern displays.

Catalysis: Zeolite Methylation

In the field of catalysis, this compound has been explored for its role in zeolite methylation . The process involves the methylation of benzene over zeolite catalysts to produce high-value chemicals like toluene or para-xylene. The shape-selective catalysis of zeolite topology and acidity is a key area of research, with implications for green chemistry and sustainable production methods.

Biomedicine: Pharmaceutical Testing

1,4-Bis(diethoxyphosphoryl)benzene: is also relevant in biomedicine, particularly in pharmaceutical testing . It serves as a high-quality reference standard for ensuring the accuracy of pharmaceutical analyses, which is vital for drug development and safety.

Solar Energy: Hole Transport Materials

The compound’s derivatives are being investigated as hole transport materials for the development of solar cells . These materials are essential for the efficient operation of solar cells, impacting the overall effectiveness of solar energy conversion.

Environmental Science: Hydrogen Storage

Research has indicated that 1,4-Bis(diethoxyphosphoryl)benzene could be used in hydrogen storage systems . Its ability to form stable complexes with hydrogen makes it a candidate for safe and efficient hydrogen storage, which is a critical component of clean energy technologies.

Organic Synthesis: Building Blocks

This compound is a valuable building block in organic synthesis . Its structure allows for a variety of functionalizations, making it a versatile reagent for constructing complex organic molecules.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 1,4-Bis(diethoxyphosphoryl)benzene is used as a standard in chromatography . Its consistent and well-defined properties ensure accurate and reliable chromatographic measurements.

Material Chemistry: Polymorph Research

Lastly, the compound finds application in material chemistry , particularly in the study of polymorphs . Understanding the different crystalline forms of a compound can lead to insights into its physical properties and potential applications.

properties

IUPAC Name

1,4-bis(diethoxyphosphoryl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-9-11-14(12-10-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUANRUJDWJWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175516
Record name Tetraethyl 1,4-phenylenebisphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(diethoxyphosphoryl)benzene

CAS RN

21267-14-1
Record name P,P,P′,P′-Tetraethyl P,P′-(1,4-phenylene)bis[phosphonate]
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Record name Tetraethyl 1,4-phenylenebisphosphonate
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Synthesis routes and methods

Procedure details

10 g (42 mmoles) of 1,4-dibromo-benzene and 600 mg of anhydrous NiCl2 are placed in a two-necked 250 ml flask which has a cooler, dripper funnel and magnetic agitation. 17.6 ml (100 mmoles) of triethyl-phosphite are added to the mixture dropwise and heated to 170° C. in an oil bath. The mixture is left under agitation at 170° C. for 2 hours, it is then cooled to 100° C. and subjected to vacuum distillation (1 mm Hg) to eliminate the excess triethyl-phosphite. The residue solubilized in 10 ml of ethanol undergoes chromatography on a silica column (5×56 cm) eluting first with 4 liters of a 95:5 ethyl-acetate/ethanol mixture and then with 3 liters of a 90:10 ethyl-acetate/ethanol mixture. 6.0 g (17.4 mmoles) of 1,4-benzene-diphosphonic acid tetra-ethyl ester are obtained with a molar yield of 41%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two

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